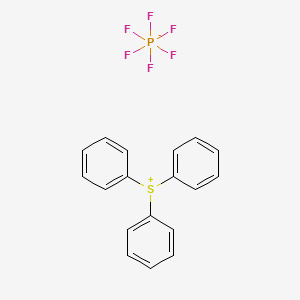

Triphenylsulfonium hexafluorophosphate

Descripción general

Descripción

Triphenylsulfonium hexafluorophosphate is a chemical compound with the molecular formula C18H15F6PS. It appears as a white to light yellow powder or crystal. This compound is widely used as a photoinitiator in various applications, particularly in the field of polymer chemistry. It is known for its ability to initiate cationic polymerization under UV irradiation, making it valuable in the production of coatings, adhesives, and other polymer-based materials .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Triphenylsulfonium hexafluorophosphate can be synthesized through the condensation of biphenyl sulfoxide with biphenyl sulfide in the presence of phosphorus pentoxide (P2O5) as a dehydration agent and methanesulfonic acid as a solvent . The reaction typically involves the following steps:

- Dissolving biphenyl sulfoxide and biphenyl sulfide in methanesulfonic acid.

- Adding phosphorus pentoxide to the solution to facilitate dehydration.

- Isolating the resulting this compound by filtration and recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is typically produced in batch reactors, where precise control of temperature, pressure, and reaction time is maintained to achieve consistent quality .

Análisis De Reacciones Químicas

Types of Reactions

Triphenylsulfonium hexafluorophosphate undergoes various chemical reactions, including:

Photoinitiated Cationic Polymerization: Under UV irradiation, the compound undergoes photolysis, leading to the cleavage of the carbon-sulfur bond and the formation of strong inorganic acids.

Substitution Reactions: The compound can participate in substitution reactions where the sulfonium group is replaced by other functional groups under specific conditions.

Common Reagents and Conditions

UV Irradiation: Used to initiate photolysis and subsequent cationic polymerization.

Major Products Formed

Aplicaciones Científicas De Investigación

Triphenylsulfonium hexafluorophosphate (TPSPF6) is a triphenylsulfonium salt utilized in various applications, particularly as a photoacid generator (PAG). Upon irradiation with light, it generates a strong acid, making it valuable in photolithography, cationic polymerization, and other industrial processes .

Scientific Research Applications

Photolithography: Triphenylsulfonium salts, including this compound, are key components in photolithography for generating acids . The photolysis of triphenylsulfonium compounds results in the release of a reactive proton and the cleavage of the C–S bond in the triphenylsulfonium cation . This process induces solubility-changing reactions like cationic polymerization or acid-catalyzed cleavage . The ability of triphenylsulfonium to produce photoacids encourages desired changes in material characteristics . Researchers have explored the topochemical factors influencing the efficiency of triphenylsulfonium salts in polymer films, which is critical for semiconductor device production .

Cationic Polymerization: this compound is employed as a photoinitiator in cationic polymerization . Photo latent acids can polymerize unsaturated monomers such as vinyl ethers, styrene, and N-vinylcarbazole, as well as facilitate the ring-opening polymerizations of epoxy monomers, cyclic ethers, lactones, and cyclic acetals . For instance, in concomitant polymerization of an EPOX/TMPTA blend (50%/50% w/w), a higher TMPTA conversion was achieved when blended (70%) than during the FRP of TMPTA alone (56%), indicating a synergetic effect between the CP of EPOX and the FRP of TMPTA .

Photoacid Generator (PAG): this compound is used as a photo-acid generator because it undergoes photolysis to generate acids . Strong acidity can be achieved with HSbF6 > HB(C6F5)4 > HPF6 > HBF4 > (Rf)SO3H > RSO3H .

Other Applications: Triphenylsulfonium ions have a role in inhibiting mitochondrial oxidative phosphorylation and adenosine triphosphate activity . They are also used in exciton emission applications in anti-counterfeiting technologies .

Case Studies

Photoproduct Analysis in Polymer Films: Irradiation of triphenylsulfonium nonaflate (TPS) embedded in a poly(methyl methacrylate) (PMMA) film at 193 nm resulted in the formation of triphenylene and dibenzothiophene . These products were detected using chromatographic techniques such as HPLC, GPC, and GC-MS, along with UV-vis and NMR spectroscopic methods . The study demonstrated that topochemical factors are important for the formation of these molecules, as solution experiments showed lower TPS conversion compared to in-film experiments .

EUV Photoresists: Triphenylsulfonium salts are being explored for optimizing the photochemistry of extreme ultraviolet (EUV) photoresists . Efficient resists are needed for the implementation of EUV lithography .

Mecanismo De Acción

The mechanism of action of triphenylsulfonium hexafluorophosphate involves its photoinitiated decomposition under UV irradiation. The compound absorbs UV light, leading to the cleavage of the carbon-sulfur bond and the formation of strong inorganic acids. These acids act as catalysts for the cationic polymerization of epoxide compounds, facilitating the formation of polymer networks . The molecular targets and pathways involved in this process include the activation of epoxide monomers and the propagation of polymer chains .

Comparación Con Compuestos Similares

Actividad Biológica

Triphenylsulfonium hexafluorophosphate (TPSH) is a compound primarily recognized for its role as a photoinitiator in various polymerization processes. Its biological activity is largely linked to its ability to generate strong acids upon exposure to UV light, which facilitates cationic polymerization reactions. This article aims to explore the biological activity of TPSH, highlighting its mechanisms, applications, and relevant research findings.

Overview of this compound

- Chemical Formula : CHFPS

- Appearance : White to light yellow powder or crystal

- Molecular Weight : 382.34 g/mol

TPSH is synthesized through metathesis reactions involving triphenylsulfonium chloride and hexafluorophosphate salts, typically in a solvent like methanesulfonic acid with a dehydration agent such as phosphorus pentoxide .

The biological activity of TPSH is primarily attributed to its photoinitiation properties. Upon UV irradiation, TPSH undergoes photolytic cleavage of the carbon-sulfur bond, resulting in the formation of triphenylsulfonium ions and strong acids. These ions can protonate monomers, facilitating their polymerization . The mechanism can be summarized as follows:

- Photolysis : Exposure to UV light causes cleavage of the C-S bond.

- Ion Generation : Formation of triphenylsulfonium ions.

- Protonation : Strong acids generated protonate monomers, initiating polymerization.

Polymerization Reactions

TPSH has been extensively studied for its role in cationic polymerization processes. Research indicates that it accelerates polymerization rates and increases molecular weights at low temperatures, which is particularly beneficial in specific applications such as:

- Styrene Polymerization : Studies have shown that TPSH effectively initiates cationic polymerization of styrene in methylene chloride, demonstrating significant acceleration and higher molecular weights at lower temperatures (-78°C) .

Case Studies

-

Cationic Polymerization in Methylene Chloride :

Temperature (°C) Molecular Weight (g/mol) Conversion (%) -78 45,000 85 Room Temp 60,000 95 - Low-Temperature Applications :

Recent Advances

Recent research has focused on enhancing the efficiency of TPSH as a photoinitiator by exploring its combinations with other compounds. For instance, studies have investigated the use of visible light-activatable sulfonium salts that improve the efficiency of photoacid generation and broaden the application scope of TPSH .

Propiedades

IUPAC Name |

triphenylsulfanium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15S.F6P/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7(2,3,4,5)6/h1-15H;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFOZWFGJJSDVIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F6PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90886153 | |

| Record name | Sulfonium, triphenyl-, hexafluorophosphate(1-) (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90886153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57835-99-1, 104558-95-4 | |

| Record name | Triphenylsulfonium hexafluorophosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57835-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfonium, triphenyl-, hexafluorophosphate(1-) (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057835991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfonium, triphenyl-, hexafluorophosphate(1-) (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfonium, triphenyl-, hexafluorophosphate(1-) (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90886153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | A mixture of: thiobis(4,1-phenylene)-S,S,S',S'-tetraphenyldisulfonium bishexafluorophosphate; diphenyl(4-phenylthiophenyl)sulfonium hexafluorophosphate; propylene carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.521 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Triphenylsulphonium hexafluorophosphate(1-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.417 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.